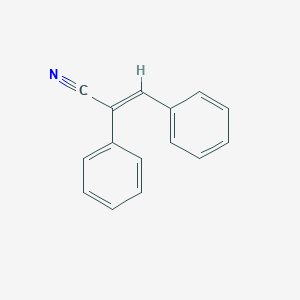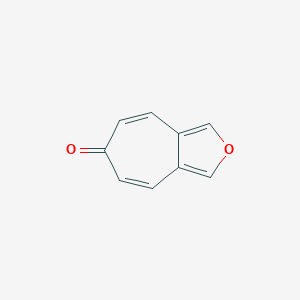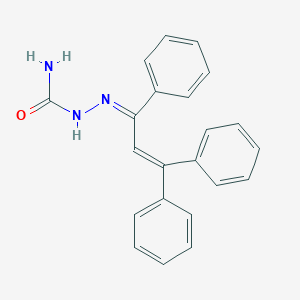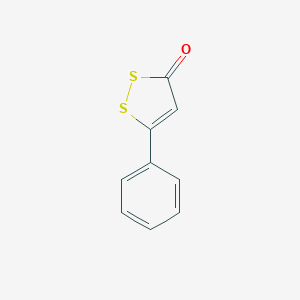
3H-1,2-Dithiol-3-one, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2-Dithiol-3-one, 5-phenyl- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as phenyl-3,5-dithiocarbamoyl-2-sulfanylacetate and is a member of the dithiocarbamate family of compounds. It is a yellow crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 3H-1,2-Dithiol-3-one, 5-phenyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3H-1,2-Dithiol-3-one, 5-phenyl- has various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. It has also been found to inhibit the activity of various proteins that are involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-1,2-Dithiol-3-one, 5-phenyl- in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, which makes it a useful tool for researchers. However, one limitation of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3H-1,2-Dithiol-3-one, 5-phenyl-. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound in other areas of medicine, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.
Synthesemethoden
The synthesis of 3H-1,2-Dithiol-3-one, 5-phenyl- can be achieved through various methods. One common method involves the reaction of phenyl isothiocyanate with sodium sulfide in the presence of a reducing agent such as sodium borohydride. This method yields a high yield of the desired compound and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
3H-1,2-Dithiol-3-one, 5-phenyl- has been found to have various potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to be effective in inhibiting the growth of various cancer cell lines.
Eigenschaften
CAS-Nummer |
827-42-9 |
|---|---|
Produktname |
3H-1,2-Dithiol-3-one, 5-phenyl- |
Molekularformel |
C9H6OS2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
5-phenyldithiol-3-one |
InChI |
InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
ZCDDSVYFACNQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Andere CAS-Nummern |
827-42-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



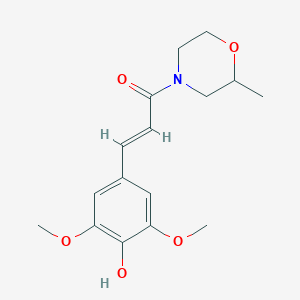
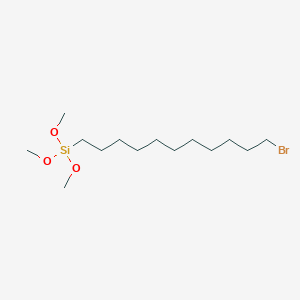

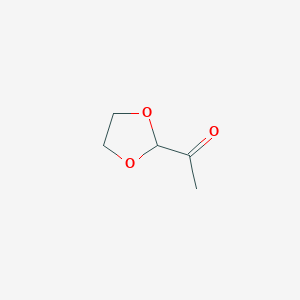
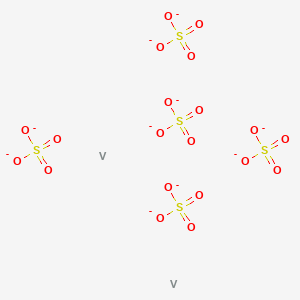


![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
